molecular formula C8H13NS B1584073 2-Isopropyl-4,5-dimethylthiazole CAS No. 53498-30-9

2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073
CAS No.: 53498-30-9
M. Wt: 155.26 g/mol
InChI Key: GDYKEHYOOVICQZ-UHFFFAOYSA-N
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Description

2-Isopropyl-4,5-dimethylthiazole is a heterocyclic compound with the molecular formula C₈H₁₃NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinct aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioacetamide with chloroacetone, followed by cyclization to form the thiazole ring . Another method involves the condensation of α-aminonitrile with carbon disulfide, leading to the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4,5-dimethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropyl-4,5-dimethylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,5-dimethylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-4,5-dimethylthiazole is unique due to the presence of both isopropyl and dimethyl groups, which enhance its chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKEHYOOVICQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201701
Record name 2-Isopropyl-4,5-dimethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53498-30-9
Record name 4,5-Dimethyl-2-(1-methylethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53498-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-4,5-dimethylthiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-4,5-dimethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53498-30-9
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Record name 2-ISOPROPYL-4,5-DIMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYM46TUJ40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4,5-Dimethyl-2-(1-methylethyl)thiazole
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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